1-Methyl-3-phenylpiperidin-4-one
Overview
Description
1-Methyl-3-phenylpiperidin-4-one is a chemical compound with the molecular formula C12H15NO It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-methyl-3-phenylpiperidin-4-one, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action generally refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It is known that piperidine derivatives can induce autophagic cell death by inactivating akt, a component of the upstream pathway, to control the levels of downstream autophagy-related targets by inhibiting mtor phosphorylation in the phosphatidylinositol 3-kinase (pi3 k)/akt/mtor signaling pathway .
Result of Action
It is known that piperidine derivatives can induce autophagic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanal with methylamine and formaldehyde under acidic conditions to form the piperidine ring. Another method includes the cyclization of N-methyl-3-phenylpropionamide using a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-phenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Piperidine: A basic structure similar to 1-Methyl-3-phenylpiperidin-4-one but without the methyl and phenyl substitutions.
3-Phenylpiperidine: Similar to this compound but lacks the methyl group at the 1-position.
N-Methylpiperidine: Contains a methyl group at the nitrogen atom but lacks the phenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-Methyl-3-phenylpiperidin-4-one (MPP) is a piperidine derivative with the molecular formula and a molecular weight of approximately 201.25 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with neurotransmitter systems and its implications for therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound include:
- A piperidine ring substituted with:
- A methyl group at the nitrogen atom (1-position)
- A phenyl group at the carbon atom (3-position)
These features contribute to the compound's ability to interact with various biological targets, making it a versatile intermediate in organic synthesis and a candidate for further pharmacological investigations.
Target Interactions
This compound has shown potential interactions with several receptors, particularly:
- Dopamine Receptors : Preliminary studies indicate that MPP may bind to dopamine receptors, which are crucial for regulating mood, reward, and motor control.
- Metabotropic Glutamate Receptors (mGluRs) : Research suggests that derivatives of piperidine compounds can modulate mGluR activity, impacting neurotransmission and neuroplasticity .
Biochemical Pathways
The compound's biological effects are mediated through several biochemical pathways:
- PI3K/Akt/mTOR Signaling Pathway : MPP may influence autophagic cell death by inhibiting mTOR phosphorylation, thereby regulating downstream autophagy-related targets.
- Cell Signaling Modulation : By interacting with key signaling molecules, MPP can alter gene expression patterns, potentially affecting cellular metabolism and function.
Biological Activities
This compound exhibits a range of biological activities that make it an interesting subject for research:
Activity | Description |
---|---|
Anticancer | Potential to induce autophagic cell death in cancer cells. |
Neurological Effects | Possible therapeutic applications in treating neurological disorders. |
Neurotransmitter Modulation | Interaction with dopamine receptors may influence mood and behavior. |
Antimicrobial | Some piperidine derivatives show antimicrobial properties. |
Case Study: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar piperidine derivatives, researchers found that compounds with structural similarities to MPP displayed significant activity in modulating neurotransmitter release. These findings suggest that MPP could have similar effects, warranting further investigation into its potential as a therapeutic agent for conditions like depression and anxiety disorders .
Structure–Activity Relationship (SAR)
Research on SAR has revealed that modifications to the piperidine structure can enhance biological activity. For instance, substituting different groups on the piperidine ring has been shown to affect binding affinity to various receptors and improve pharmacokinetic properties. This highlights the importance of structural optimization in developing effective drugs based on MPP .
Properties
IUPAC Name |
1-methyl-3-phenylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPVSIWZXUUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509885 | |
Record name | 1-Methyl-3-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3881-28-5 | |
Record name | 1-Methyl-3-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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